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molecular formula C10H15NO4 B134288 N-(Hexanoyloxy)succinimide CAS No. 22102-92-7

N-(Hexanoyloxy)succinimide

Cat. No. B134288
M. Wt: 213.23 g/mol
InChI Key: HNYAWMSQSBERBE-UHFFFAOYSA-N
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Patent
US07276474B2

Procedure details

To a solution of 4.64 g (0.04 mol) of hexanoic acid and 5.75 g (0.05 mol) of N-hydroxy succinimide in 100 mL distilled DMF, 10.3 g (0.05 mol) of DCCI was added. The mixture was cooled with an ice-water bath and stirred for 5 h. The dicyclohexyl urea (DCU) precipitate was removed by filtration, and the DMF solvent was removed by vacuum rotary evaporation. The yellow oil residue was washed with water and hexane to yield a white solid, which was vacuum dried at 78° C. to give 6.34 g (74%) of N-hexanoyloxy succinimide. IR (KBr): 1816 cm−1 (υ(C═O) of ester), 1745–1786 cm−1 (υ(C═O) of imide). 1H-NMR (DMSO-d6, ppm): 0.86 (3 H, —CH3), 1.31 (4H, —(CH2)2CH3), 1.62 (2H, —CH2CH2COO—), 2.64 (2H, —CH2COO—), 2.80 (4H, —COCH2CH2CO—).
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].O[N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16].C1CCC(N=C=NC2CCCCC2)CC1>CN(C=O)C>[C:1]([O:8][N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
5.75 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
10.3 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice-water bath
CUSTOM
Type
CUSTOM
Details
The dicyclohexyl urea (DCU) precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the DMF solvent was removed by vacuum rotary evaporation
WASH
Type
WASH
Details
The yellow oil residue was washed with water and hexane
CUSTOM
Type
CUSTOM
Details
to yield a white solid, which
CUSTOM
Type
CUSTOM
Details
dried at 78° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCC)(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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